Pipemidic acid

概要

説明

ピペミド酸は、ピリドピリミジン系に属する合成抗菌薬です。 1979年に導入され、大腸菌、プロテウス菌、モルガネラ菌、シトロバクター菌、クレブシエラ菌、エンテロバクター菌、セラチア菌、緑膿菌など、幅広いグラム陰性菌に対して有効です 。 主に胃腸、胆道、尿路感染症の治療に使用されてきました .

2. 製法

合成経路と反応条件: ピペミド酸は、ピリドピリミジン核の形成を含む一連の化学反応によって合成されます。 合成は通常、エチルアセト酢酸とグアニジンを縮合させてピリミジン誘導体を生成することから始まります。 この中間体は、次にピペラジンと反応してピペミド酸を生成します .

工業生産方法: ピペミド酸の工業生産では、収率と純度を最大化するように反応条件を最適化します。 これには、温度、pH、反応時間を制御することが含まれます。 最終生成物は、結晶化と濾過プロセスによって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Pipemidic acid is synthesized through a series of chemical reactions involving the formation of a pyridopyrimidine core. The synthesis typically starts with the condensation of ethyl acetoacetate with guanidine to form a pyrimidine derivative. This intermediate is then reacted with piperazine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes .

化学反応の分析

反応の種類: ピペミド酸は、次のようなさまざまな化学反応を起こします。

酸化: ピペミド酸は、対応するオキソ誘導体を形成するように酸化することができます。

還元: 還元反応により、ピペミド酸は還元型に変換されます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン(塩素、臭素)、アルキル化剤(ヨウ化メチル).

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたピペミド酸のさまざまな誘導体があり、抗菌活性を強化しています .

科学的研究の応用

Antibacterial Efficacy

Pipemidic acid exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This action results in the disruption of bacterial cell division and growth.

Comparative Studies

- Efficacy Against Common Pathogens : In studies comparing this compound with other antibiotics such as cephalexin, ampicillin, and carbenicillin, this compound demonstrated superior effectiveness against various pathogens including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- Urinary Tract Infections : In a clinical trial involving women with uncomplicated urinary tract infections, this compound was found to be as effective as nitrofurantoin, showing no significant differences in treatment outcomes .

| Antibiotic | Activity Level (in vitro) | Pathogens Targeted |

|---|---|---|

| This compound | High | E. coli, K. pneumoniae, S. aureus |

| Nitrofurantoin | Moderate | E. coli, K. pneumoniae |

| Cephalexin | Low | S. aureus |

| Gentamicin | Very High | Pseudomonas aeruginosa |

Clinical Applications

This compound is primarily indicated for treating chronic urinary tract infections due to its broad-spectrum activity against the pathogens commonly responsible for these infections.

Case Studies

- A study involving 60 women showed that this compound was a satisfactory alternative to nitrofurantoin for treating uncomplicated urinary tract infections .

- In another comparative analysis, this compound was administered to mice with systemic infections caused by Staphylococcus aureus and various gram-negative bacilli, demonstrating superior therapeutic efficacy compared to other antibiotics .

Research on Derivatives

Recent research has focused on developing derivatives of this compound to enhance its efficacy and reduce side effects associated with its use.

New Compound Development

- Studies have explored modifications to the piperazinyl region of this compound to mitigate adverse effects while maintaining antibacterial activity . These derivatives are being evaluated for their potential in treating resistant strains of bacteria.

Safety and Tolerability

This compound is generally well-tolerated at therapeutic doses, with fewer side effects reported compared to other antibiotics in its class . This aspect makes it a viable option for long-term treatment regimens in patients prone to recurrent urinary tract infections.

作用機序

ピペミド酸は、細菌DNA合成を阻害することで抗菌効果を発揮します。 細菌酵素であるDNAジャイレースを標的とし、これはDNA複製と転写に不可欠です。 この酵素に結合することにより、ピペミド酸はDNAの超らせん化を阻害し、細菌の増殖と複製を阻害します .

類似化合物:

ナリジクス酸: 抗菌特性が類似していますが、化学構造が異なる別のキノロン系抗生物質。

ノルフロキサシン: より幅広いスペクトル活性を持ち、効力が強いフルオロキノロン系抗生物質。

オフロキサシン: グラム陰性菌とグラム陽性菌の両方に対して活性が向上したフルオロキノロン系抗生物質.

ピペミド酸のユニーク性: ピペミド酸は、グラム陰性菌のDNAジャイレースを効果的に標的とする特定の構造を持つため、ユニークです。 その双性イオン特性は、細菌細胞への浸透能力を高め、強力な抗菌剤となっています .

類似化合物との比較

Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties but different chemical structure.

Norfloxacin: A fluoroquinolone with broader spectrum activity and higher potency.

Ofloxacin: A fluoroquinolone with enhanced activity against both gram-negative and gram-positive bacteria.

Uniqueness of Pipemidic Acid: this compound is unique due to its specific structure, which allows it to effectively target DNA gyrase in gram-negative bacteria. Its zwitterionic nature enhances its ability to penetrate bacterial cells, making it a potent antibacterial agent .

生物活性

Pipemidic acid is a synthetic antimicrobial agent belonging to the quinolone class, primarily used for treating urinary tract infections (UTIs) and other bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets DNA gyrase and topoisomerase I, enzymes crucial for DNA replication and maintenance in bacteria. By blocking these enzymes, this compound disrupts DNA strand separation and supercoiling, leading to bacterial cell death. This mechanism categorizes this compound as a bactericidal agent, effective against a range of Gram-negative and some Gram-positive bacteria .

Antimicrobial Spectrum

This compound demonstrates significant antimicrobial activity against various pathogens, particularly:

- Gram-negative bacteria : Escherichia coli, Salmonella typhimurium, Proteus mirabilis, Pseudomonas aeruginosa.

- Gram-positive bacteria : Certain strains of Staphylococcus aureus.

The minimum inhibitory concentrations (MICs) of this compound derivatives have shown promising results:

- E. coli: MIC 0.98–3.91 µg/ml

- Salmonella typhimurium: MIC 0.98–7.81 µg/ml

- Proteus mirabilis: MIC 0.98–7.81 µg/ml .

Clinical Efficacy

Clinical studies have evaluated the effectiveness of this compound in treating UTIs and other infections:

- In a study involving 60 women with uncomplicated UTIs, this compound demonstrated comparable efficacy to nitrofurantoin, with no statistical difference in treatment outcomes .

- In animal models, this compound was effective against systemic infections caused by Staphylococcus aureus and various Gram-negative bacilli, outperforming other antibiotics like nalidixic acid and piromidic acid .

Safety and Side Effects

This compound has been reported to have a relatively low toxicity profile. The LD50 values in various animal studies indicate that it is well-tolerated:

Common side effects include gastrointestinal disturbances and skin rashes; however, severe adverse reactions are rare. Notably, some studies indicated potential joint-related side effects in young dogs administered high doses .

Research Findings and Case Studies

Recent research has focused on synthesizing new derivatives of this compound to enhance its antimicrobial properties:

- Synthesis of New Derivatives : A study synthesized novel this compound derivatives using Mannich reactions with 1,2,4-triazole-3-thiones. These derivatives exhibited enhanced antibacterial activity compared to standard controls like nitrofurantoin and ampicillin .

- In Silico Studies : Computational docking studies indicated that modifications to the piperazinyl region could improve drug potency while reducing side effects .

- Comparative Studies : A comparative study highlighted that this compound showed superior activity against resistant strains of bacteria when compared to traditional antibiotics like cephalexin and carbenicillin .

Summary Table of Biological Activity

| Pathogen | MIC (µg/ml) | Activity Comparison |

|---|---|---|

| Escherichia coli | 0.98–3.91 | Superior to nalidixic acid |

| Salmonella typhimurium | 0.98–7.81 | Comparable efficacy to nitrofurantoin |

| Proteus mirabilis | 0.98–7.81 | Effective against resistant strains |

| Pseudomonas aeruginosa | Variable | Less effective than gentamicin in some cases |

特性

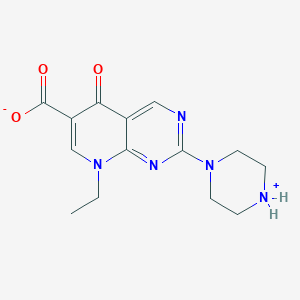

IUPAC Name |

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHZPMXAZQZXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023479 | |

| Record name | Pipemidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipemidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.322 mg/mL at 25 °C | |

| Record name | Pipemidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51940-44-4 | |

| Record name | Pipemidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipemidic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipemidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pipemidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipemidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipemidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipemidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 255 °C | |

| Record name | Pipemidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。